molecular formula C19H19FN4O B6246862 N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine CAS No. 2411288-24-7

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine

Cat. No.: B6246862
CAS No.: 2411288-24-7
M. Wt: 338.4
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Description

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a morpholine ring attached to a fluorinated phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorinated Phenyl Intermediate: The synthesis begins with the preparation of 3-fluoro-4-nitroaniline, which is then reduced to 3-fluoro-4-aminophenyl.

    Attachment of the Morpholine Ring: The 3-fluoro-4-aminophenyl intermediate is reacted with morpholine under suitable conditions to form 3-fluoro-4-(morpholin-4-yl)aniline.

    Formation of the Quinazoline Core: The 3-fluoro-4-(morpholin-4-yl)aniline is then subjected to a cyclization reaction with appropriate reagents to form the quinazoline core, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An antibacterial agent with a similar morpholine and fluorinated phenyl structure.

    Gefitinib: A quinazoline-based compound used as an anticancer agent.

Uniqueness

N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine stands out due to its specific combination of a quinazoline core with a morpholine ring and a fluorinated phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2411288-24-7

Molecular Formula

C19H19FN4O

Molecular Weight

338.4

Purity

95

Origin of Product

United States

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